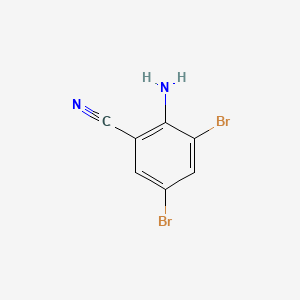

2-Amino-3,5-dibromobenzonitrile

Description

Overview of 2-Amino-3,5-dibromobenzonitrile as a Chemical Entity in Scholarly Contexts

This compound is an organic compound characterized by a benzene (B151609) ring substituted with an amino group (-NH2) at the second position, two bromine atoms (-Br) at the third and fifth positions, and a nitrile group (-CN) at the first position. cymitquimica.comsigmaaldrich.comsigmaaldrich.com Its systematic IUPAC name is this compound. This compound is a solid at room temperature, appearing as a brown to khaki or pinkish-brown to reddish-brown powder. chemicalbook.com

It is classified as an aromatic nitrile and an organic halide. cymitquimica.comchemicalbook.com In chemical research, it is primarily utilized as a building block or intermediate in the synthesis of more complex molecules. chemicalbook.commyskinrecipes.com The presence of multiple reactive sites—the amino group, the nitrile group, and the bromine-substituted aromatic ring—makes it a versatile reagent for various chemical transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 68385-95-5 cymitquimica.comsigmaaldrich.com |

| Molecular Formula | C₇H₄Br₂N₂ cymitquimica.com |

| Molecular Weight | 275.93 g/mol sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 152-156 °C sigmaaldrich.comchemicalbook.com |

| Appearance | Solid, brown to khaki powder chemicalbook.com |

| Purity | Typically ≥96% cymitquimica.commyskinrecipes.com |

Historical Perspectives on the Research and Development of Aminobromobenzonitriles

The study of aminobenzonitriles and their halogenated derivatives has been an active area of research for many years. The development of synthetic methodologies to introduce amino, bromo, and nitrile functionalities onto a benzene ring has been driven by the pursuit of novel chemical entities with specific electronic and steric properties.

Early research in this area likely focused on fundamental substitution reactions on benzene and its simple derivatives. The synthesis of related compounds, such as 2-amino-3,5-dibromobenzaldehyde (B195418), has been explored through various routes, including the bromination of 2-aminobenzaldehyde. ontosight.ai One patented method for preparing 2-amino-3,5-dibromobenzaldehyde involves the reduction of o-nitrobenzaldehyde followed by direct bromination, a process that improves yield and purity by avoiding the isolation of the intermediate o-aminobenzaldehyde. google.com This highlights the ongoing efforts to refine synthetic pathways for related structures. The development of such synthetic routes for aminobromobenzaldehydes is relevant as they serve as precursors or structural analogs to aminobromobenzonitriles, indicating a broader interest in this class of substituted aromatic compounds.

Significance of this compound in Contemporary Organic Chemistry and Medicinal Science Research

In modern organic synthesis, this compound serves as a key intermediate for creating a variety of organic molecules. myskinrecipes.com Its multifunctional nature allows for selective reactions at the amino or nitrile groups, or through modification of the aromatic ring. This versatility makes it a valuable starting material for the construction of heterocyclic compounds and other complex molecular architectures.

In medicinal chemistry, this compound and its derivatives are of significant interest. For instance, the structurally related 2-amino-3,5-dibromobenzaldehyde is used in the synthesis of chalcones and quinolines, which have been investigated for their antimicrobial properties. amazonaws.com Derivatives of 2-amino-3,5-dibromobenzaldehyde have also been explored for their potential as antimicrobial and anticancer agents. ontosight.ai Furthermore, this structural motif is a component in the synthesis of ligands for adenosine (B11128) A1 receptors, which are being studied for the potential treatment of neurological conditions like epilepsy. nih.gov The core structure is also found in inhibitors of inflammatory kinases, which have been investigated for the treatment of obesity. nih.gov The synthesis of chiral molecules with potential anti-HIV activity has also utilized 2-amino-3,5-dibromobenzaldehyde as a starting material. jocpr.com These applications underscore the importance of the aminobromobenzonitrile scaffold in the development of new therapeutic agents.

Scope and Objectives of the Research Outline

This article provides a focused examination of the chemical compound this compound. The primary objective is to present a detailed and scientifically accurate overview based on its chemical properties, historical context, and its role in modern chemical research. The scope is strictly limited to the topics outlined, providing in-depth information on the compound as a chemical entity, its research history, and its significance in organic and medicinal chemistry. The content is based on established scientific literature and avoids any discussion of dosage, administration, or safety profiles.

Preparation Strategies and Advanced Synthetic Routes

Bromination of Substituted Benzonitriles and Aminobenzonitriles

The direct bromination of substituted benzonitriles, particularly aminobenzonitriles, represents a primary strategy for synthesizing this compound. This approach leverages the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the benzene ring guide the incoming bromine atoms to specific positions.

The synthesis of this compound can be accomplished by the direct bromination of 2-aminobenzonitrile (B23959). In this reaction, the amino group (-NH₂) acts as a powerful activating group and an ortho-, para-director. This electronic influence strongly activates the carbon atoms at positions 3 (ortho) and 5 (para) relative to the amino group, making them highly susceptible to electrophilic attack by bromine.

The reaction typically proceeds by treating 2-aminobenzonitrile with a suitable brominating agent. The strong directing effect of the amino group ensures a high degree of regioselectivity, leading to the desired 3,5-dibromo substitution pattern. While specific literature detailing this exact transformation is sparse, the bromination of the structurally similar compound 2-aminobenzophenone to yield 2-amino-3,5-dibromobenzophenone proceeds with high efficiency, achieving a yield of 86.0%, which underscores the feasibility and effectiveness of this synthetic approach researchgate.net.

Various reagents and conditions can be employed for the direct bromination of activated aromatic rings like 2-aminobenzonitrile. The choice of brominating agent and solvent system can influence the reaction's efficiency and selectivity.

Common approaches include:

Elemental Bromine (Br₂) : The use of molecular bromine, often in a solvent such as glacial acetic acid or a chlorinated solvent, is a conventional method for aromatic bromination nih.govnih.gov. The reaction of bromine with acetic acid provides a reactive electrophilic bromine species for the substitution rsc.org.

N-Bromosuccinimide (NBS) : NBS is a milder and more selective source of electrophilic bromine compared to Br₂ mdpi.com. It is particularly effective for brominating electron-rich aromatic compounds and can be used in various solvents, including acetonitrile or dimethoxyethane, often providing cleaner reactions and higher yields mdpi.com.

The efficiency of direct bromination is generally high due to the strong activation provided by the amino group. The table below summarizes reaction conditions for the bromination of a related substrate, demonstrating the high yields achievable through this methodology.

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminobenzophenone | Bromine | Not Specified | 38-42 | 2-2.5 | 86.0 | researchgate.net |

| 2-Aminobenzoic acid | Bromine | Acetic Acid | 0-25 | 3-4 | 93 | nih.gov |

Alternative Multi-step Synthetic Procedures

More intricate, multi-step synthetic routes offer greater control and versatility, often starting from readily available materials and building the target molecule through a sequence of reliable transformations.

A well-documented multi-step synthesis of this compound begins with methyl 2-aminobenzoate. This process involves the initial bromination of the ester followed by the chemical conversion of the ester functional group into a nitrile.

The first step is the regioselective bromination of methyl 2-aminobenzoate to yield the key intermediate, methyl 2-amino-3,5-dibromobenzoate google.comgoogle.com. The amino group directs the two bromine atoms to the ortho and para positions. A patented method utilizes N-methyl-N-n-butylimidazole tribromide as the brominating agent, achieving high yields google.com.

Table of Bromination Conditions for Methyl 2-aminobenzoate

| Starting Material | Brominating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|

The second phase of this synthesis involves the conversion of the methyl ester group (-COOCH₃) of methyl 2-amino-3,5-dibromobenzoate into a nitrile group (-CN). This is typically achieved via a two-stage process:

Amidation : The methyl ester is first converted into the corresponding primary amide, 2-amino-3,5-dibromobenzamide. This can be accomplished by reacting the ester with a source of ammonia, such as hydrazine hydrate, which is a known method for converting esters to hydrazides, a related amide derivative google.comgoogle.com.

Dehydration : The resulting primary amide is then dehydrated to form the final nitrile product, this compound. This is a standard and widely used transformation in organic synthesis, commonly carried out using dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₄O₁₀).

This multi-step pathway provides a reliable and controllable route to the target compound from a commercially available starting material.

From o-Nitrobenzaldehyde via Reduction and Bromination

A notable pathway to a closely related precursor, 2-amino-3,5-dibromobenzaldehyde, commences with o-nitrobenzaldehyde. This method involves a two-step process initiated by the reduction of the nitro group, followed by bromination of the aromatic ring.

The reduction of o-nitrobenzaldehyde is commonly achieved using iron powder in a mixed solvent system, such as ethanol and water, with the addition of glacial acetic acid. This reaction is typically carried out at elevated temperatures, in the range of 95-105°C, for approximately 40-60 minutes. The use of iron powder in an acidic medium is a classic and effective method for the reduction of aromatic nitro compounds to their corresponding anilines.

It is important to note that this specific pathway directly yields the benzaldehyde derivative. To obtain the target compound, this compound, a subsequent conversion of the aldehyde functional group to a nitrile would be necessary.

Industrial Scale Synthesis Considerations and Environmental Impact Mitigation

For the industrial-scale production of this compound and its precursors, several factors are of paramount importance, including process efficiency, cost-effectiveness, and environmental stewardship. The synthesis of the precursor, 2-amino-3,5-dibromobenzaldehyde, from o-nitrobenzaldehyde offers several advantages in this context. The one-pot nature of the reduction and subsequent bromination, by avoiding the isolation of the o-aminobenzaldehyde intermediate, streamlines the manufacturing process, reduces workload, and minimizes potential losses of this unstable intermediate. google.com

Mechanistic Studies of Key Synthesis Steps

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its intermediates, enhancing reaction rates, improving selectivity, and enabling milder reaction conditions. In the synthesis of the precursor 2-amino-3,5-dibromobenzaldehyde, the reaction of iron powder with bromine in situ is believed to form iron bromide, which then acts as a catalyst for the electrophilic aromatic substitution (bromination) of the aniline (B41778) ring. google.com

A primary route for the synthesis of this compound itself is the Sandmeyer reaction, which relies on a copper(I) catalyst, typically cuprous cyanide (CuCN). wikipedia.orglscollege.ac.in This reaction transforms an aryl diazonium salt, derived from the corresponding aniline, into the desired benzonitrile (B105546). The copper(I) species is essential for facilitating the substitution of the diazonium group with a cyanide nucleophile. wikipedia.orglscollege.ac.in

Modern advancements in nitrile synthesis have also seen the development of palladium-catalyzed cyanation reactions. These methods can be used to convert aryl halides to nitriles and often employ a palladium catalyst in conjunction with a phosphine (B1218219) ligand. google.com Such catalytic systems are highly effective and have expanded the toolkit for the synthesis of aromatic nitriles.

Furthermore, copper-catalyzed systems are not limited to the Sandmeyer reaction. For instance, copper/TEMPO catalysts have been employed in the synthesis of nitriles from aldehydes or alcohols using aqueous ammonia, with air as the oxidant. nih.gov While not a direct synthesis of the target molecule, these catalytic approaches highlight the versatility of copper in nitrile synthesis.

Role of Specific Reagents and Reaction Conditions

The successful synthesis of this compound is highly dependent on the careful selection and control of specific reagents and reaction conditions.

Temperature is a critical parameter throughout the synthetic sequence. For instance, in the Sandmeyer reaction, the initial diazotization of the aromatic amine must be carried out at low temperatures, typically between 0 and 5°C, to ensure the stability of the resulting diazonium salt. The subsequent cyanation step may be performed at room temperature or with gentle heating. nih.gov

In the synthesis of the precursor aldehyde, the reduction of the nitro group is conducted at a high temperature (95-105°C), while the subsequent bromination requires a significant drop in temperature to between -10 and 5°C before the addition of bromine, followed by reaction at room temperature. google.com This precise temperature control is crucial for managing the reactivity of the reagents and minimizing the formation of byproducts.

The quintessential catalyst system for the synthesis of benzonitriles via the Sandmeyer reaction is a copper(I) salt, most commonly cuprous cyanide (CuCN). wikipedia.orglscollege.ac.in This system is effective for the conversion of aryl diazonium salts to their corresponding nitriles. The reaction is believed to proceed through a single electron transfer from the copper(I) catalyst to the diazonium salt, initiating a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com

To improve the efficacy of copper-catalyzed Sandmeyer cyanations, various modifications have been developed. These can include the use of co-catalysts and ligands. For example, a system employing CuCN as the catalyst, 1,10-phenanthroline as a ligand, dibenzo-18-crown-6 as a phase transfer catalyst, and Cu(BF₄)₂ as a co-catalyst has been reported to give high yields at room temperature in acetonitrile. nih.govresearchgate.net

Beyond the Sandmeyer reaction, palladium-catalyzed cyanation of aryl halides represents another important class of reactions for nitrile synthesis. These systems typically involve a palladium source, such as Pd₂(dba)₃, and a phosphine ligand, like dppf. researchgate.net While these are not "cross-coupling" reactions in the traditional sense of forming a carbon-carbon bond between two different organic fragments, they are catalytic processes that result in the formation of a new carbon-carbon bond (aryl-CN). These methods have the advantage of being applicable to aryl chlorides, which are often more readily available and less expensive than the corresponding bromides and iodides. researchgate.net

Data Tables

Table 1: Reaction Conditions for the Synthesis of 2-amino-3,5-dibromobenzaldehyde

| Step | Reagents | Solvent | Temperature | Duration | Yield | Purity | Reference |

| Reduction | o-Nitrobenzaldehyde, Iron powder, Glacial acetic acid | Ethanol/Water | 95-105°C | 40-60 min | >90% (overall) | >99.0% (overall) | wikipedia.org, google.com |

| Bromination | Bromine | Ethanol/Water | -10 to 5°C (cooling), Room Temp (reaction) | 120-150 min | >90% (overall) | >99.0% (overall) | wikipedia.org, google.com |

Table 2: Components of a Catalytic System for Sandmeyer Cyanation

| Component | Example | Function | Reference |

| Catalyst | Cuprous Cyanide (CuCN) | Facilitates conversion of diazonium salt to nitrile | wikipedia.org, lscollege.ac.in |

| Ligand | 1,10-Phenanthroline | Enhances catalyst activity and stability | nih.gov, researchgate.net |

| Phase Transfer Catalyst | Dibenzo-18-crown-6 | Improves solubility and transport of reagents between phases | nih.gov, researchgate.net |

| Co-catalyst | Copper(II) tetrafluoroborate (Cu(BF₄)₂) | Enhances reaction efficiency | nih.gov, researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3,5-dibromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZCMGXAEXFAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370110 | |

| Record name | 2-Amino-3,5-dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68385-95-5 | |

| Record name | 2-Amino-3,5-dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68385-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 2 Amino 3,5 Dibromobenzonitrile

Reactions Involving the Nitrile Group (-CN)

The nitrile group is a versatile functional group that can undergo various transformations, including cross-coupling reactions, conversion to other functional groups, and hydrolysis. libretexts.org

Nitrile-based Cross-coupling Reactions

The nitrile group of 2-amino-3,5-dibromobenzonitrile can participate in cross-coupling reactions, a powerful tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org These reactions typically involve a metal catalyst, such as copper or palladium, to facilitate the coupling of the nitrile with another organic molecule. organic-chemistry.orgnih.gov For instance, copper-catalyzed coupling reactions of 2-halobenzonitriles with various partners have been shown to proceed smoothly to form new C-N bonds. nih.gov While specific examples for this compound are not extensively detailed in the provided results, the general reactivity of benzonitriles in such reactions is well-established. organic-chemistry.org

A notable application is the synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles through a copper-catalyzed coupling/condensation cascade process. nih.gov This suggests that this compound could potentially undergo similar transformations.

Table 1: Examples of Nitrile-Based Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| 2-Halobenzonitriles | Hydrazine carboxylic esters | CuBr | Substituted 3-aminoindazoles |

| 2-Bromobenzonitriles | N'-Arylbenzohydrazides | CuBr/4-hydroxy-L-proline | Substituted 3-aminoindazoles |

Conversion to Amidoxime (B1450833) Functional Groups

The nitrile group can be converted to an amidoxime functional group by treatment with hydroxylamine (B1172632). google.com This reaction is significant for creating compounds with potential applications in various fields, including semiconductor processing. google.com The process involves the addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. google.com

To produce metal-ion-free amidoximes, which is crucial for certain applications, the hydroxylamine can be generated in situ without using metal-containing bases. google.com

Hydrolysis Reactions (e.g., to Carboxylic Acids)

Nitriles can be hydrolyzed to produce amides and subsequently carboxylic acids. libretexts.orglibretexts.org This reaction can be carried out under either acidic or basic aqueous conditions. libretexts.orglibretexts.org In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. libretexts.org In base-catalyzed hydrolysis, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.com Both pathways lead to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.orglibretexts.org

Reactions Involving the Amino Group (-NH₂)

The amino group of this compound is a key site for various chemical modifications, including oxidation and condensation reactions.

Oxidation to Nitro Derivatives

The primary amino group (-NH₂) can be oxidized to a nitro group (-NO₂). colab.wsorganic-chemistry.org This transformation is a common reaction for aromatic amines and can be achieved using various oxidizing agents. organic-chemistry.org For instance, reagents like dinitrogen pentoxide have been used for the oxidation of heterocyclic amines to nitro compounds. colab.ws Another method involves the use of sodium perborate (B1237305) in glacial acetic acid. organic-chemistry.org The oxidation of an amino group to a nitro group significantly alters the electronic properties of the benzene (B151609) ring, converting an activating, ortho-para directing group into a deactivating, meta-directing group. masterorganicchemistry.com

Table 2: Reagents for Oxidation of Aromatic Amines to Nitro Compounds

| Oxidizing Agent | Conditions | Reference |

| Dinitrogen pentoxide | Varies | colab.ws |

| Sodium perborate | Glacial acetic acid | organic-chemistry.org |

| Trifluoroperoxyacetic acid | Varies | libretexts.org |

| Iron (Fe), Tin (Sn), or Zinc (Zn) with acid | Reduction of nitro to amino | masterorganicchemistry.com |

| Hydrogenation over Pd, Pt, or Ni catalyst | Reduction of nitro to amino | masterorganicchemistry.com |

Formation of Schiff Bases

The primary amino group of this compound can react with aldehydes or ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). wikipedia.orgijfmr.com This condensation reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol. ijfmr.comresearchgate.net The formation of Schiff bases is a versatile method for creating a wide array of derivatives with diverse applications. wikipedia.orgnih.gov For example, 2-amino-3,5-dibromobenzaldehyde (B195418), a related compound, is used as a raw material in the synthesis of Ambroxol, where it undergoes condensation with trans-4-aminocyclohexanol (B47343) to form an intermediate imine. google.com

Table 3: General Synthesis of Schiff Bases

| Reactant 1 | Reactant 2 | Conditions | Product |

| Primary Amine (e.g., this compound) | Aldehyde or Ketone | Reflux in ethanol | Schiff Base (Imine) |

Reactions Involving the Bromine Substituents (-Br)

The two bromine atoms on the aromatic ring of this compound are key handles for a variety of chemical transformations, including reduction and cross-coupling reactions. These reactions allow for the selective modification of the benzene ring, leading to a wide range of derivatives.

The bromine substituents on this compound can be selectively or completely removed through reduction reactions. While specific literature detailing the reduction of this particular compound is not extensively covered in the provided results, general methods for the dehalogenation of aryl bromides are well-established. These methods often involve catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or metal-mediated reductions. The selectivity between mono- and non-brominated products can often be controlled by adjusting the reaction conditions, such as the catalyst loading, hydrogen pressure, and reaction time.

Direct substitution of the bromine atoms with alkyl or aryl groups through nucleophilic aromatic substitution is generally difficult due to the electron-rich nature of the benzene ring. However, metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for achieving this transformation.

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netrhhz.net The bromine atoms of this compound serve as excellent electrophilic partners in these reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide. libretexts.org This reaction is widely used for the formation of biaryl compounds. mdpi.com The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base. mdpi.com For this compound, a Suzuki-Miyaura coupling could be employed to introduce one or two new aryl or vinyl substituents in place of the bromine atoms, depending on the stoichiometry of the reagents. The reactivity of the two bromine atoms may differ, potentially allowing for selective mono-arylation under controlled conditions. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance the reactivity, particularly for less reactive aryl chlorides, and similar principles can apply to aryl bromides. libretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with trans selectivity. organic-chemistry.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, alkene insertion into the palladium-carbon bond, and subsequent β-hydride elimination. libretexts.org A base is required to regenerate the catalyst. wikipedia.org This reaction could be used to introduce vinyl groups onto the this compound core.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a highly effective method for the synthesis of substituted alkynes. scirp.orgbeilstein-journals.org The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine which can also serve as the solvent. wikipedia.org The Sonogashira coupling of this compound with various terminal alkynes would provide access to a range of 2-amino-3,5-dialkynylbenzonitriles or mono-alkynylated derivatives.

Palladium catalysts are central to the success of the Suzuki, Heck, and Sonogashira cross-coupling reactions. The choice of the palladium source, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity.

For Suzuki-Miyaura reactions , a variety of palladium(II) precatalysts, such as Pd(OAc)₂, are often used in combination with phosphine ligands. nih.gov These Pd(II) species are reduced in situ to the active Pd(0) catalyst. libretexts.org N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts for Suzuki-Miyaura couplings, sometimes allowing the reaction to be performed in water or under air. nih.gov

In Heck reactions , palladium(II) acetate (B1210297) is a common catalyst precursor, often used with phosphine ligands like triphenylphosphine (B44618) (PPh₃). beilstein-journals.org The development of phosphine-free catalyst systems and the use of N-heterocyclic carbene (NHC) palladium complexes have broadened the scope and applicability of the Heck reaction. organic-chemistry.org

For Sonogashira couplings , the catalytic system typically consists of a palladium source (e.g., Pd(CF₃COO)₂, Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI), along with a phosphine ligand. scirp.orgmdpi.com Copper-free Sonogashira protocols have also been developed. beilstein-journals.org The reaction conditions, including temperature and the choice of base and solvent, can be optimized to achieve high yields of the desired alkynylated products. scirp.org

Table of Reactions and Conditions:

| Reaction | Catalyst System | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Pd(0) or Pd(II)/ligand, Base | Aryl/vinyl boronic acid or ester | Biaryl or vinyl-substituted arene |

| Heck Reaction | Pd(0) or Pd(II)/ligand, Base | Alkene | Substituted alkene |

| Sonogashira Coupling | Pd(0)/Cu(I), Base | Terminal alkyne | Substituted alkyne |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic compound, frequently employing electropositive metals like lithium, sodium, and magnesium. wikipedia.org This reaction is particularly well-established for creating organolithium reagents from organochlorides, bromides, and iodides. wikipedia.org The general principle involves the reaction of an organolithium compound with an organic halide, resulting in the exchange of the lithium atom for the halogen atom. wikipedia.orgstackexchange.com

The rate of lithium-halogen exchange is typically rapid, often exceeding the rates of nucleophilic addition and proton transfer. wikipedia.orgharvard.edu The reactivity follows the trend I > Br > Cl, with alkyl and aryl fluorides generally being unreactive. wikipedia.orgstackexchange.com The reaction is kinetically controlled, and the stability of the carbanion intermediate of the organolithium reagent is a primary influencing factor. wikipedia.org

A significant application of this reaction is the Parham cyclization, where an aryl halide undergoes lithium-halogen exchange to form a lithiated arene. If a side chain with an electrophilic group is present, an intramolecular nucleophilic attack can occur, leading to cyclization and the formation of heterocyclic structures. wikipedia.org This method has proven useful in synthesizing various heterocyclic compounds. wikipedia.org

While direct examples involving this compound are not prevalent in the provided search results, the principles of metal-halogen exchange are broadly applicable. For instance, bromoaryl-substituted β-lactams have been subjected to halogen-metal exchange at low temperatures using n-butyllithium or t-butyllithium to create novel derivatives. tcnj.edu This demonstrates the potential for selectively reacting with a bromine atom on an aromatic ring without disrupting other functional groups. tcnj.edu

Formation of Heterocyclic Frameworks and Coordination Complexes

Synthesis of 4-Aminoquinolines

4-Aminoquinolines are a significant class of compounds, with many derivatives exhibiting antimalarial properties. nih.govplos.org The synthesis of these compounds often involves the condensation of a substituted aniline (B41778) with a quinoline (B57606) precursor. While this compound is not directly mentioned as a starting material in the provided search results for 4-aminoquinoline (B48711) synthesis, related 2-aminobenzonitriles are utilized in various synthetic routes. nih.gov

A general and widely used method for synthesizing 4-aminoquinolines is the reaction of an appropriate amine with 4,7-dichloroquinoline. nih.govplos.org This nucleophilic aromatic substitution reaction is a key step in the synthesis of many biologically active 4-aminoquinoline derivatives. nih.gov

Preparation of Indenoquinoline Amines

The synthesis of indenoquinolines can be achieved through various strategies, often involving the reaction of 2-aminoaryl aldehydes or ketones with suitable reaction partners. One efficient method utilizes a KOtBu-mediated reaction between 2-aminoaryl carbaldehydes/ketones and ketones with active methylene (B1212753) groups to produce a diverse range of N-heterocycles, including indenoquinolines. researchgate.net

Development of Conjugated Microporous Polymers (CMPs)

Conjugated microporous polymers (CMPs) are a class of porous organic materials characterized by their extended π-conjugated systems and permanent microporosity. wikipedia.orgrsc.orgresearchgate.net These materials are amorphous rather than crystalline and exhibit properties such as conductivity and insolubility. wikipedia.org The synthesis of CMPs involves the linking of π-conjugated building blocks to form a three-dimensional network. wikipedia.org The rigid components of the building blocks, such as alkynes, contribute to the creation of micropores. wikipedia.org

The synthesis of CMPs can be achieved through various cross-coupling reactions, including Sonogashira, Suzuki, and Yamamoto couplings. nih.gov For instance, Sonogashira cross-coupling polycondensation between a dibromo-functionalized monomer and a triethynyl-functionalized monomer has been used to create CMPs. researchgate.net

While this compound is not explicitly mentioned as a monomer in the provided search results for CMP synthesis, its dibromo functionality and aromatic nature make it a potential candidate as a building block. The general strategies for CMP synthesis involve the reaction of multifunctional monomers to build a porous, cross-linked network. nih.gov The properties of the resulting CMP, such as surface area and pore size, can be tuned by the choice of monomers. wikipedia.org

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and twisting of chemical bonds within a molecule. Each molecule possesses a unique vibrational signature, making these techniques ideal for identification and characterization.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, a characteristic spectrum is generated. For 2-Amino-3,5-dibromobenzonitrile, the FTIR spectrum is defined by the vibrations of its primary functional groups: the amino (-NH₂), nitrile (-C≡N), and carbon-bromine (-C-Br) groups, as well as the aromatic ring.

Key vibrational modes for this compound include the symmetric and asymmetric stretching of the N-H bonds in the amino group, the sharp, intense stretching of the carbon-nitrogen triple bond of the nitrile group, and vibrations originating from the benzene (B151609) ring. researchgate.netresearchgate.net Theoretical calculations and experimental data on similar substituted benzonitriles suggest that the C-Br stretching vibrations typically appear in the lower frequency region of the spectrum. nih.govnih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium-Strong |

| Amino (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 | Medium-Strong |

| Amino (-NH₂) | N-H Scissoring | 1590 - 1650 | Medium-Strong |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium, Multiple Bands |

| Carbon-Halogen | C-Br Stretch | 500 - 650 | Medium-Strong |

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that simplifies the analysis of solid and liquid samples. nih.gov Instead of passing an infrared beam directly through a sample, ATR-IR measures the changes that occur in an internally reflected IR beam when it comes into contact with the sample. nih.gov This method is particularly advantageous for analyzing powdered samples like this compound, as it requires minimal to no sample preparation. The resulting spectrum is broadly comparable to a traditional transmission FTIR spectrum, providing the same valuable "fingerprint" information for identifying the key functional groups. nih.govnih.gov

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It measures the inelastic scattering of monochromatic light, typically from a laser. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, the nitrile (-C≡N) stretching vibration is expected to produce a strong and easily identifiable Raman signal. nih.gov Symmetrical vibrations and bonds involving non-polar groups, such as the C-Br bonds and the symmetric "breathing" mode of the aromatic ring, are often more intense in the Raman spectrum compared to the FTIR spectrum. horiba.com This makes Raman spectroscopy a powerful tool for confirming the structure and substitution pattern of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound, the spectrum would show distinct signals for the aromatic protons and the amino protons. The two aromatic protons (at C4 and C6) are chemically non-equivalent and would appear as two separate signals. Due to coupling with each other, they would likely manifest as doublets. The broad signal from the two protons of the amino group (-NH₂) would also be present.

¹³C NMR provides information about the carbon skeleton of the molecule. For this compound, a total of seven distinct carbon signals are expected, corresponding to each unique carbon atom in the molecule. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the carbon of the nitrile group (-C≡N) has a characteristic chemical shift, as do the carbons directly bonded to the electronegative bromine atoms (C3 and C5) and the electron-donating amino group (C2). chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | H4, H6 | 7.0 - 8.0 | Doublet |

| ¹H | -NH₂ | 4.0 - 6.0 | Broad Singlet |

| ¹³C | C1 | 100 - 115 | Singlet |

| ¹³C | C2 | 145 - 155 | Singlet |

| ¹³C | C3, C5 | 110 - 125 | Singlet |

| ¹³C | C4, C6 | 130 - 140 | Singlet |

| ¹³C | -C≡N | 115 - 125 | Singlet |

For unambiguous assignment of all proton and carbon signals, especially the quaternary (non-protonated) carbons, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signals of the aromatic protons (H4 and H6) to the ¹³C signals of their corresponding carbons (C4 and C6).

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for assigning the quaternary carbons. For example, the aromatic proton at C4 would show correlations to the quaternary carbons at C2, C5, and the nitrile carbon. Similarly, the proton at C6 would show correlations to C2, C5, and C1. These correlations provide a definitive map of the molecular connectivity, confirming the substitution pattern of the aromatic ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent fragmentation, a characteristic pattern is generated that serves as a molecular fingerprint.

High-resolution mass spectrometry confirms the elemental composition and exact mass of a compound. For this compound (C₇H₄Br₂N₂), the expected monoisotopic mass is approximately 275.87 g/mol . cymitquimica.com ESI-MS analysis would show a prominent molecular ion peak (M+) corresponding to this mass. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern for the molecular ion, with M+, [M+2]+, and [M+4]+ peaks in an approximate 1:2:1 ratio, which is a distinctive signature for dibrominated compounds.

While specific experimental fragmentation data for this compound is not detailed in the provided literature, the fragmentation pattern can be predicted based on general principles for aromatic amines and nitriles. libretexts.orglibretexts.org The molecular ion is energetically unstable and breaks down into smaller, stable fragment ions. libretexts.org Key fragmentation pathways would likely involve the loss of small molecules or radicals.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Mass (m/z) | Predicted Origin |

|---|---|---|

| [C₇H₄Br₂N₂]⁺ | ~276 | Molecular Ion (M⁺) |

| [C₇H₃Br₂N₂]⁺ | ~275 | Loss of a hydrogen radical (H•) from the amine group |

| [C₆H₄Br₂N]⁺ | ~250 | Loss of hydrogen cyanide (HCN) from the molecular ion |

| [C₇H₄BrN₂]⁺ | ~197/199 | Loss of a bromine radical (Br•) |

Note: Masses are approximate and based on the most abundant isotopes. The presence of bromine isotopes will result in doublet peaks for bromine-containing fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms in a crystal lattice.

While a specific single-crystal X-ray structure for this compound has not been reported in the searched literature, analysis of closely related compounds provides significant insight into the expected structural features. For instance, studies on molecules like 2-amino-3,5-dibromopyridine (B40352) and 4-amino-3,5-difluorobenzonitrile (B171853) reveal common patterns of hydrogen bonding and intermolecular interactions that are foundational to supramolecular chemistry. researchgate.netnih.govbas.bg

The unit cell is the fundamental repeating unit of a crystal. Its dimensions (a, b, c, α, β, γ) and the arrangement of molecules within it define the crystal system and space group. In the related compound, 2-amino-3,5-dibromopyridine, X-ray diffraction revealed that four molecules pack into the unit cell. bas.bg A similar analysis for this compound would determine these fundamental crystallographic parameters. The molecules would arrange themselves in the lattice to maximize favorable intermolecular interactions, leading to a stable, tightly packed structure.

Table 2: Illustrative Crystal Data for a Related Compound: 2-Amino-3,5-dibromopyridine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Unit Cell (Z) | 4 |

Data from the structural analysis of 2-amino-3,5-dibromopyridine illustrates the type of information obtained from a single-crystal X-ray diffraction experiment. bas.bg

The crystal structure of this compound is expected to be stabilized by a network of non-covalent interactions. Based on analyses of analogous structures, several key interactions are anticipated:

N-H···N Hydrogen Bonds: The amino group (N-H) can act as a hydrogen bond donor, while the nitrogen of the nitrile group (C≡N) can act as an acceptor. This would lead to the formation of strong N-H···N hydrogen bonds, potentially linking molecules into chains or dimeric pairs, a feature observed in the crystal structure of 2-amino-3,5-dibromopyridine. bas.bg

π-π Stacking: The electron-rich aromatic rings are likely to engage in π-π stacking interactions. In related structures, such as derivatives of 2-aminochalcone epoxide, molecules align in parallel planes to facilitate this stabilizing interaction. mdpi.com Similarly, the crystal structure of 4-amino-3,5-difluorobenzonitrile shows π-π stacking with interplanar distances of 3.325 Å. nih.gov

Table 3: Common Intermolecular Interactions in Aminobenzonitrile and Halogenated Aromatic Compounds

| Interaction Type | Donor | Acceptor | Significance | Reference Example |

|---|---|---|---|---|

| Hydrogen Bonding | Amino Group (N-H) | Nitrile Nitrogen (N) | Primary structure-directing force, forming chains or dimers. | 2-amino-3,5-dibromopyridine bas.bg |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Stabilizes packing through parallel alignment of aromatic rings. | 4-amino-3,5-difluorobenzonitrile nih.gov |

The concept of a half-boat conformation is relevant to non-planar, fused ring systems and is therefore not applicable to the structure of this compound. The core of this molecule is a substituted benzene ring, which is inherently planar. Conformational analysis for this molecule would focus on the orientation of the amino (-NH₂) and nitrile (-CN) substituents relative to the plane of the benzene ring. Due to electronic effects and the potential for intramolecular hydrogen bonding, these groups are expected to be largely coplanar with the aromatic ring to maximize resonance stabilization.

Powder X-ray Diffraction for Crystalline Phase Identification

The methodology of PXRD involves irradiating a powdered sample of the material with a monochromatic X-ray beam. The sample is rotated during the analysis to ensure that all possible crystallite orientations are exposed to the X-rays. When the X-ray beam interacts with the crystalline lattice of the substance, diffraction occurs. Constructive interference of the X-rays happens only at specific angles (2θ) where the path difference between X-rays scattered by successive crystal planes is an integer multiple of the X-ray wavelength. This relationship is described by Bragg's Law:

nλ = 2d sin(θ)

where 'n' is an integer, 'λ' is the wavelength of the X-ray, 'd' is the interplanar spacing of the crystal lattice, and 'θ' is the angle of incidence.

The resulting powder pattern is a plot of the intensity of the diffracted X-rays versus the diffraction angle 2θ. This pattern is a unique "fingerprint" for a specific crystalline solid. For a given compound like this compound, each peak in the PXRD pattern corresponds to a specific set of crystal lattice planes. The position of the peaks (2θ values) is indicative of the unit cell dimensions, while the intensity of the peaks is related to the arrangement of atoms within the unit cell.

In a research context, if different synthesis or crystallization methods were to yield various polymorphic forms of this compound, PXRD would be the primary tool for their identification and differentiation. Each polymorph, having a distinct crystal structure, would produce a unique PXRD pattern.

The table below illustrates a hypothetical representation of how PXRD data for two different polymorphs (Form A and Form B) of a compound like this compound would be presented. The data includes the 2θ angle for each diffraction peak and its corresponding relative intensity.

| 2θ Angle (°) | Relative Intensity (%) | Polymorph |

|---|---|---|

| 10.2 | 85 | Form A |

| 12.5 | 100 | Form A |

| 14.8 | 60 | Form A |

| 20.4 | 95 | Form A |

| 11.0 | 100 | Form B |

| 13.1 | 70 | Form B |

| 16.3 | 80 | Form B |

| 22.1 | 90 | Form B |

Note: The data in this table is hypothetical and serves only to illustrate the format of PXRD data. No experimental data for this compound was found in the searched literature.

Furthermore, analysis of the peak shapes in a PXRD pattern can provide information about the crystallite size and the presence of lattice strain. Broadened peaks are often indicative of smaller crystallite sizes or imperfections within the crystal lattice. By applying specific mathematical models, such as the Scherrer equation, an estimation of the average crystallite size can be made.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For compounds like 2-Amino-3,5-dibromobenzonitrile, these methods can predict its geometry, stability, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are not extensively detailed in the public literature, the application of this method to analogous molecules like 2-Amino-3-bromo-5-nitropyridine and 2-amino-3,5-dibromopyridine (B40352) provides a clear precedent. researchgate.netbas.bg For this compound, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would be employed to fully optimize the molecular equilibrium geometry. researchgate.net

These calculations can determine key electronic and thermodynamic properties. For instance, analysis of similar molecules reveals how parameters such as heat capacity, entropy, and enthalpy change with temperature. researchgate.net Furthermore, DFT is used to simulate vibrational frequencies, which can then be compared with experimental FT-IR and FT-Raman spectral data for structural validation. researchgate.netbas.bg The calculated values for dipole moment (μ) and the first-order hyperpolarizability (β) can also indicate a compound's potential for use in non-linear optical (NLO) applications. researchgate.net

Molecular orbital analysis provides critical insights into the reactivity and electronic transitions of a molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net

HOMO & LUMO: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The shapes of these orbitals show the distribution of electron density and indicate likely sites for electrophilic and nucleophilic attack. researchgate.net

Global Reactivity Descriptors: From the HOMO-LUMO energies, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S). researchgate.net A low softness value, for example, can be correlated with biological activity. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and the stability arising from intramolecular interactions. researchgate.net This method provides a detailed picture of the bonding environment within the molecule.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict reactivity. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions, particularly with biological receptors. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. These methods are central to computer-aided drug design. ijpsr.com

While this compound itself is a building block, its structural analog, 2-Amino-3,5-dibromobenzaldehyde (B195418), has been used to synthesize more complex chiral molecules for evaluation as potential drug candidates. ijpsr.comjocpr.com These derivatives have been studied as inhibitors for significant viral enzymes.

In one such study, novel bi- and tridentate chiral molecules were synthesized from 2-Amino-3,5-dibromobenzaldehyde and evaluated via molecular docking as potential inhibitors of HIV-protease. jocpr.com In another investigation, derivatives were designed and synthesized to act as potential inhibitors of the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus. ijpsr.com The docking studies aimed to identify which of the synthesized compounds could bind effectively to the active site of these viral enzymes, thereby inhibiting their function and preventing viral replication. ijpsr.com

| Derivative Source Compound | Target Enzyme | Pathogen | Objective of Study | Reference |

|---|---|---|---|---|

| 2-Amino-3,5-dibromobenzaldehyde | HIV-Protease | Human Immunodeficiency Virus (HIV) | To evaluate the potency of synthesized chiral molecules as HIV-protease inhibitors. | jocpr.com |

| 2-Amino-3,5-dibromobenzaldehyde | RNA-dependent RNA polymerase (NSP-12) | SARS-CoV-2 | To identify potential inhibitors of viral replication by targeting the RdRp enzyme complex. | ijpsr.com |

A key outcome of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score (in kcal/mol). researchgate.netijpsr.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction between the ligand and the target protein, suggesting higher potential inhibitory activity. ijpsr.com

In the study targeting the Covid-19 RdRp, several synthesized derivatives of 2-Amino-3,5-dibromobenzaldehyde exhibited minimum binding energy when docked with the protein target, indicating strong potential for inhibition. ijpsr.com The goal of such screening is to identify compounds with binding affinities comparable to or better than known drugs. ijpsr.com Accurately predicting protein-ligand binding affinity is a central challenge and a critical step in modern drug screening and optimization. nih.gov Deep learning models are increasingly being used to improve the accuracy of these predictions. nih.govbiorxiv.org

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. This is achieved by systematically altering the lead compound—in this case, potentially this compound—and evaluating the biological activity of the resulting derivatives using computational methods like molecular docking.

The process allows researchers to build a model that connects specific structural features to the observed activity. For example, studies on other heterocyclic compounds like amino-3,5-dicyanopyridines have shown that substitutions at different positions on the aromatic ring can significantly impact receptor binding affinity. nih.gov It was noted that changing substituents or inducing ring closure (leading to molecular stiffening) could dramatically increase or decrease activity, likely due to steric hindrance or altered binding interactions within the receptor pocket. nih.gov

For this compound, a computational SAR study would involve creating a virtual library of derivatives by, for instance, replacing the bromine atoms with other halogens, adding alkyl or aryl groups to the amino function, or modifying the nitrile group. Each derivative would then be docked into a target protein's active site. By comparing the predicted binding affinities across this library, researchers can deduce critical SAR insights, such as which functional groups are essential for activity and which positions on the molecule are sensitive to modification. This rational, computational approach guides the synthesis of more potent and selective compounds, optimizing the lead structure for desired pharmacological effects. nih.gov

Applications in Materials Science Research

Conjugated Microporous Polymers (CMPs) for Adsorption and Separation

Conjugated microporous polymers (CMPs) are a class of porous materials characterized by their extended π-conjugated systems and permanent microporosity. These features grant them exceptional chemical and thermal stability, as well as interesting electronic and photophysical properties. The use of 2-Amino-3,5-dibromobenzonitrile as a monomer in the synthesis of CMPs has led to the development of specialized materials for the selective adsorption and separation of hazardous materials.

A notable example is the de novo synthesis of a bifunctional CMP, designated as CMP-mCN-oNH2, through a Pd(II)/Cu(I) catalyzed Sonogashira-Hagihara cross-coupling reaction between 1,3,5-triethynylbenzene (B1295396) and this compound. sigmaaldrich.comcymitquimica.com This process results in a stable, porous, and conjugated three-dimensional network. sigmaaldrich.com

Table 1: Synthesis and Properties of CMP-mCN-oNH2

| Property | Value | Reference |

| Monomers | 1,3,5-triethynylbenzene, this compound | sigmaaldrich.com |

| Catalyst System | Pd(II)/Cu(I) | sigmaaldrich.comcymitquimica.com |

| Reaction Type | Sonogashira-Hagihara Coupling | sigmaaldrich.comcymitquimica.com |

| Resulting Polymer | CMP-mCN-oNH2 | sigmaaldrich.com |

| Key Feature | Bifunctional with ortho-amino groups | sigmaaldrich.comcymitquimica.com |

A significant application of CMPs derived from this compound is in the selective entrapment of metal ions, particularly uranium from aqueous solutions. The nitrile groups (-CN) within the CMP-mCN-oNH2 framework can be converted into amidoxime (B1450833) groups (-C(NH2)=NOH) through a post-synthetic modification with hydroxylamine (B1172632). sigmaaldrich.com The resulting polymer, CMP-mAO-oNH2, exhibits a remarkable ability to capture uranyl ions (UO₂²⁺). sigmaaldrich.comcymitquimica.com

The key to this high efficiency lies in the synergistic coordination effect of the amidoxime group and the adjacent amino group (-NH2), which was intentionally positioned at the ortho-position by using this compound as the monomer. sigmaaldrich.comcymitquimica.com This specific arrangement allows for the formation of a stable chelate with the uranyl ion. The amino group enhances the binding affinity through direct coordination to the uranium center and through secondary-sphere interactions involving hydrogen bonding. cymitquimica.com

Research has shown that the adsorption capacity of the bifunctional CMP (CMP-mAO-oNH2) for uranium is significantly higher than that of a similar polymer without the ortho-amino group (CMP-mAO). cymitquimica.com This highlights the critical role of the synergistic coordination environment engineered by the strategic use of this compound. cymitquimica.combeilstein-journals.org

Table 2: Uranium Adsorption Capacity of Functionalized CMPs

| Polymer | Functional Groups | Uranium Adsorption Capacity (mg/g) | Reference |

| CMP-mAO-oNH2 | Amidoxime, ortho-Amino | 174 | cymitquimica.combeilstein-journals.org |

| CMP-mAO | Amidoxime | 105 | cymitquimica.combeilstein-journals.org |

The synthesis of CMP-mAO-oNH2 from this compound is a prime example of the functionalization of porous materials for task-specific applications. sigmaaldrich.comcymitquimica.com The "de novo" synthesis strategy allows for the precise installation of functional groups within the polymer framework. sigmaaldrich.comcymitquimica.com In this case, the amino group is not just a passive component but an active participant in the material's function. cymitquimica.com This approach of building functionality from the monomer up is a powerful tool in materials design, enabling the creation of materials with enhanced performance for targeted applications like the remediation of radioactive waste. sigmaaldrich.comcymitquimica.combeilstein-journals.org

Fluorescent Dyes and Optical Materials

Currently, there is a lack of specific research literature detailing the application of this compound in the synthesis or development of fluorescent dyes and optical materials.

Electrochemical Sensors and Coatings

At present, there is no available scientific literature that specifically describes the use of this compound in the fabrication of electrochemical sensors or as a component in specialized coatings.

Environmental and Safety Research Considerations

Environmental Fate and Impact Research (Excluding Basic Properties)

Detailed research on the specific environmental fate and ecological impact of 2-Amino-3,5-dibromobenzonitrile is not extensively documented in publicly available literature. General guidelines for chemical substances of this nature emphasize preventing their release into the environment. Standard practice dictates that the compound should not be discharged into drains or rivers. apolloscientific.co.uk Disposal of contents and containers must be done through an approved waste disposal plant. fishersci.com Chemical waste generators are required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Toxicological Research (Excluding Dosage/Administration)

The toxicological profile of this compound is understood through general data on nitriles and specific safety data for closely related compounds. Nitriles as a class are known for their potential to liberate cyanide ions both in vivo and in vitro, which is a key mechanism of their acute toxicity. nih.gov

Handling this compound requires precautions to avoid irritation.

Eyes: The compound is expected to cause eye irritation. fishersci.com In case of contact, it is recommended to rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continuing to rinse. fishersci.comfishersci.com If eye irritation persists, medical advice should be sought. fishersci.comfishersci.com

Skin: Contact with skin may cause irritation. fishersci.com Standard procedure in case of skin contact is to wash with plenty of soap and water. fishersci.comfishersci.com If skin irritation occurs, medical attention is advised. fishersci.com Contaminated clothing should be removed and washed before reuse. fishersci.com

Respiratory System: Inhalation of dust should be avoided. fishersci.com Using the compound only outdoors or in a well-ventilated area is recommended. fishersci.comfishersci.com If inhaled, the individual should be moved to fresh air and kept at rest in a comfortable position for breathing. fishersci.com A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. fishersci.com

Proper handling and safety measures are crucial in a research setting. This includes the use of personal protective equipment (PPE) and adherence to engineering controls.

Hazard Classification for Related Compounds: While a specific GHS classification for this compound is not detailed, classifications for analogous compounds provide guidance. For instance, 2-Amino-3,5-dibromobenzaldehyde (B195418) is classified as causing serious eye irritation. nih.gov Another related compound, 2-Amino-3,5-dinitrobenzonitrile, is classified as acutely toxic if swallowed. nih.gov

Interactive Data Table: Hazard Classification of Related Compounds

| Compound Name | CAS Number | Hazard Class | Hazard Statement Code |

| 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9 | Eye Irrit. 2 | H319 |

| 2-Amino-3,5-dinitrobenzonitrile | 22603-53-8 | Acute Tox. 3 (Oral) | H301 |

Recommended Safety Measures in Research Settings: To minimize risk, the following safety measures should be implemented when handling this compound:

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a fume hood, to minimize dust generation and accumulation. apolloscientific.co.ukfishersci.com Eyewash stations and safety showers should be located close to the workstation. fishersci.com

Personal Protective Equipment (PPE):

Eye Protection: Wear safety glasses with side-shields or other approved eye protection.

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.

Skin and Body Protection: Wear protective clothing to prevent skin contact. fishersci.com

Respiratory Protection: Use a dust mask (type N95 or equivalent) if ventilation is inadequate.

Hygiene Practices: Wash hands thoroughly after handling. fishersci.com Do not eat, drink, or smoke when using this product. fishersci.com

Interactive Data Table: Recommended Personal Protective Equipment

| Protection Type | Specification | Source |

| Eye/Face Protection | Eyeshields, Safety glasses with side-shields | |

| Hand Protection | Protective gloves | |

| Respiratory Protection | Dust mask type N95 (US) or equivalent |

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatizations and Analogs

The structural backbone of 2-Amino-3,5-dibromobenzonitrile, featuring a reactive amino group, a nitrile moiety, and strategically placed bromine atoms, makes it a versatile precursor for the synthesis of a wide array of novel derivatives and analogs. Research has demonstrated that the 2-aminobenzonitrile (B23959) scaffold is a valuable building block in heterocyclic chemistry. researchgate.net

One significant area of exploration is the synthesis of quinoline (B57606) derivatives. Studies have shown that 2-aminobenzonitrile can undergo condensation reactions with various aliphatic aldehydes and ketones to form intermediate imine derivatives. connectjournals.comresearchgate.net Subsequent intramolecular cyclization of these imines, often facilitated by a strong base, yields 4-aminoquinoline (B48711) derivatives. connectjournals.comresearchgate.net This two-step process provides a flexible route to new quinoline compounds, which are known for their broad pharmacological importance. researchgate.net

Another promising derivatization pathway involves the palladium-catalyzed addition of sodium arylsulfinates to the nitrile group of 2-aminobenzonitriles. This reaction leads to the formation of o-aminobenzophenones, which are valuable intermediates in medicinal and materials chemistry. nih.gov The method is noted for its compatibility with a range of functional groups on both the benzonitrile (B105546) and the arylsulfinate, including bromo substituents. nih.gov

Furthermore, the 2-aminobenzonitrile core is instrumental in constructing other biologically relevant heterocyclic systems such as quinazolines and quinazolinones. researchgate.net These syntheses often leverage the reactivity of both the amino and nitrile groups to build the fused ring system. The development of these derivatives opens the door to new therapeutic agents and functional materials.

Table 1: Examples of Novel Derivatizations from Aminobenzonitrile Scaffolds

| Starting Scaffold | Reagents | Derivative Class | Potential Application | Reference |

| 2-Aminobenzonitrile | Aliphatic Aldehydes/Ketones, Base | 4-Aminoquinolines | Medicinal Chemistry | connectjournals.com, researchgate.net |

| 2-Aminobenzonitrile | Sodium Arylsulfinates, Pd Catalyst | o-Aminobenzophenones | Pharmaceutical & Material Intermediates | nih.gov |

| 2-Aminobenzonitrile | Various (e.g., Aldehydes, CO2) | Quinazolines, Quinazolinones | Anticancer agents, Kinase inhibitors | researchgate.net, researchgate.net |

Advanced Applications in Targeted Drug Delivery Systems

The unique chemical features of this compound present intriguing possibilities for its use in advanced targeted drug delivery systems (DDS). While direct application studies are emerging, the functional groups of the molecule provide clear handles for bioconjugation, a key process in creating sophisticated DDS. broadpharm.comfrontiersin.org

The primary amino group (-NH2) is a well-established reactive site for linking molecules to larger systems. broadpharm.com This amine can be used to covalently attach the this compound core, or a drug derived from it, to various nanocarriers such as liposomes, polymers, or nanoparticles. frontiersin.org The use of linkers can facilitate this conjugation, ensuring stability during circulation and enabling controlled release at the target site. frontiersin.org

Moreover, the development of antibody-drug conjugates (ADCs) represents a highly specific form of targeted therapy. The principles of ADC construction, which involve linking a potent cytotoxic agent to a monoclonal antibody via a chemical linker, could be applied. frontiersin.org A derivative of this compound could potentially serve as the cytotoxic payload, attached to a targeting antibody through its reactive amine. Halogenated organic compounds are of significant interest in the development of bioactive molecules, and the dibrominated structure of this compound could contribute to its therapeutic efficacy. nih.gov

Table 2: Potential Strategies for Integrating this compound into Drug Delivery Systems

| Delivery Strategy | Role of this compound | Key Functional Group | Potential Advantage |

| Nanoparticle Conjugation | Payload or targeting moiety | Amino group | Enhanced bioavailability and targeted accumulation |

| Antibody-Drug Conjugate (ADC) | Cytotoxic payload | Amino group | High specificity, reduced systemic toxicity |

| Polymer-Drug Conjugate | Pendant drug molecule | Amino group | Prolonged circulation time and controlled release |

Integration with Nanotechnology for Novel Functional Materials

The integration of this compound with nanotechnology opens up the possibility of creating novel functional materials, particularly in the realm of metal-organic frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules.

The structure of this compound makes it an excellent candidate for an organic linker. Analogous molecules, such as 2-aminoterephthalic acid, are used to synthesize amino-functionalized MOFs. google.comrsc.orgnih.gov In such a framework, the benzonitrile portion would act as the structural "strut," while the amino group would be positioned within the pores of the MOF. google.comrsc.org These accessible amino groups can act as Lewis base sites, significantly enhancing the material's affinity for specific molecules like carbon dioxide. rsc.org Furthermore, these amino groups can be used to coordinate additional metal cations, creating highly efficient photocatalysts for applications like water splitting. nih.gov

The presence of bromine atoms adds another dimension. Brominated aromatic compounds are known to influence the electronic properties and reactivity of materials. nih.gov A MOF constructed with this compound as a linker would result in a material with a high density of bromine atoms within its structure, potentially leading to unique catalytic, adsorptive, or sensor capabilities.

Table 3: Concepts for Nanotechnology Integration

| Nanotechnology Area | Role of this compound | Resulting Material | Potential Application | Reference |

| Metal-Organic Frameworks (MOFs) | Organic Linker/Strut | Amino- and Bromo-Functionalized MOF | Selective Gas Adsorption (e.g., CO2), Photocatalysis | google.com, rsc.org, nih.gov |

| Functional Polymers | Monomer | Brominated Poly(aminobenzonitrile) | Conductive Polymers, High-Performance Plastics | N/A |

| Nanoparticle Surface Functionalization | Surface Ligand | Functionalized Nanoparticles | Targeted Imaging, Catalysis | N/A |

Sustainable Synthesis and Green Chemistry Approaches

The future of chemical manufacturing relies on the development of sustainable and environmentally friendly processes. The synthesis of this compound and its derivatives is an area ripe for the application of green chemistry principles.

Traditional bromination methods often use molecular bromine (Br2), which is hazardous, and can lead to polybromination and unwanted byproducts. bosaljournals.com Green alternatives for the bromination of aromatic amines are being actively researched. These include using aqueous hydrohalic acid with hydrogen peroxide, which generates the active halogen in situ in a cleaner process. researchgate.net Another approach involves an AlBr3-Br2 system in water, which allows for fast, regioselective bromination under mild conditions and enables the recycling of the reagent. bosaljournals.comresearchgate.net Such methods reduce the use of hazardous reagents and organic solvents. researchgate.netacsgcipr.org

Beyond the core synthesis, green methods are being applied to the creation of its derivatives. For example, quinazolinone scaffolds can be synthesized from 2-aminobenzonitriles using tandem reactions in an eco-friendly alcohol-water system, catalyzed by a Ruthenium(II) complex. rsc.org Another innovative route uses carbon dioxide (CO2) as a C1 source for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles, representing an atom-economical pathway that utilizes a greenhouse gas. researchgate.net For the synthesis of the nitrile group itself, ionic liquids are being explored as recyclable agents that can act as solvents and catalysts, eliminating the need for metal salt catalysts and simplifying product separation. rsc.org

Table 4: Comparison of Traditional vs. Green Synthesis Approaches

| Synthesis Step | Traditional Method | Green Chemistry Approach | Key Advantage | Reference |

| Bromination | Molecular bromine (Br2) in organic solvent | In-situ generation with H2O2; Recyclable AlBr3-Br2 in water | Reduced hazard, less waste, recyclable reagents | researchgate.net, researchgate.net |

| Nitrile Formation | Metal cyanides, harsh conditions | Ionic liquid as recyclable agent | Elimination of metal catalysts, simplified separation | rsc.org |

| Derivatization (e.g., Quinazolinones) | Multi-step synthesis with stoichiometric reagents | Tandem Ru(II) catalysis in alcohol-water; Use of CO2 as C1 source | Higher atom economy, use of benign solvents and renewable feedstock | researchgate.net, rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes